1,3-Diphenylisobenzofuran

Descripción

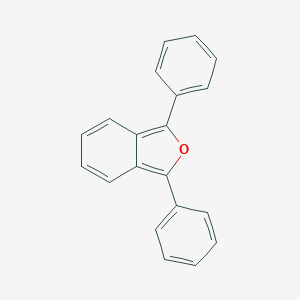

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-diphenyl-2-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(21-19)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSVYBRJSMBDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(O2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203179 | |

| Record name | 1,3-Diphenylisobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5471-63-6 | |

| Record name | 1,3-Diphenylisobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5471-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenylisobenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005471636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5471-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenylisobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenylisobenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLISOBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQ2CY31MDT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1,3-Diphenylisobenzofuran: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory synthesis of 1,3-diphenylisobenzofuran (DPBF), a highly fluorescent compound widely utilized as a reactive diene and a sensitive probe for detecting reactive oxygen species (ROS). This document details established synthetic protocols, presents key quantitative data in a structured format, and includes visualizations of the experimental workflow and reaction mechanisms to facilitate understanding and replication in a laboratory setting.

Introduction

This compound (DPBF) is a valuable organic compound characterized by its vibrant yellow color and intense fluorescence.[1] Its utility in chemical synthesis and analysis stems from its ability to act as a highly reactive diene in Diels-Alder reactions, effectively trapping transient dienophiles.[2] Furthermore, its reaction with singlet oxygen, which results in the quenching of its fluorescence and the formation of colorless 1,2-dibenzoylbenzene (B74432), makes it an excellent probe for quantifying singlet oxygen in both chemical and biological systems.[3] This guide outlines reliable methods for the synthesis of DPBF for laboratory use.

Synthetic Routes and Experimental Protocols

Several synthetic pathways to this compound have been established. This guide focuses on two prominent and effective methods: the Grignard reaction with a benzoate (B1203000) derivative and the reduction of 1,2-dibenzoylbenzene.

Synthesis via Grignard Reaction of Methyl 2-formylbenzoate (B1231588) and Phenylmagnesium Bromide

This method provides a high-yield, two-step, one-pot synthesis of this compound. The reaction proceeds through the addition of a Grignard reagent to an aldehyde, followed by an acid-catalyzed cyclization and dehydration.

Experimental Protocol:

-

Reaction Setup: To a solution of methyl 2-formylbenzoate (50.5 mg, 0.308 mmol) in 2.0 mL of anhydrous tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -40 °C using a suitable cooling bath.

-

Grignard Addition: Slowly add phenylmagnesium bromide (0.72 mL of a 1.0 M solution in THF, 0.72 mmol) to the cooled solution. After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 1 hour.

-

Cyclization and Dehydration: To the reaction mixture, add a solution of trifluoroacetic acid (181 mg, 1.59 mmol) in 1 mL of THF. Remove the cooling bath and allow the reaction to stir at 25 °C for an additional 1.5 hours.

-

Workup: Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (EtOAc) three times.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Concentrate the solution in vacuo to obtain the crude product.

-

Final Purification: Purify the residue by preparative thin-layer chromatography (PTLC) using a hexane/diethyl ether (9/1) solvent system to yield this compound (70.9 mg). Recrystallization from a hexane/EtOAc mixture will yield yellow needles.

Synthesis via Reduction of 1,2-Dibenzoylbenzene

This alternative route involves the reduction of 1,2-dibenzoylbenzene, which can be synthesized via a Friedel-Crafts acylation of benzene (B151609) with phthaloyl chloride.[2] This method is advantageous due to the relatively lower cost of the starting materials.[2]

Experimental Protocol (Reduction Step):

A detailed protocol for the reduction of 1,2-dibenzoylbenzene using potassium borohydride (B1222165) is described in the literature, affording this compound in good yield.[2] The general procedure involves dissolving 1,2-dibenzoylbenzene in a suitable solvent and treating it with a reducing agent like potassium borohydride, followed by an appropriate workup to isolate the product.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₁₄O | [2] |

| Molar Mass | 270.33 g·mol⁻¹ | [2] |

| Appearance | Pale yellow to dark yellow crystalline powder | [2] |

| Melting Point | 125–130 °C | [2] |

| Solubility | Soluble in acetonitrile, benzene, dichloromethane, chloroform, dimethylsulfoxide, tetrahydrofuran, toluene; almost insoluble in water. | [2] |

Table 1: Physical and Chemical Properties of this compound.

| Starting Materials | Reagents | Yield | Reference |

| Methyl 2-formylbenzoate | Phenylmagnesium bromide, Trifluoroacetic acid | 85.3% | |

| 3-Phenylphthalide | Phenylmagnesium bromide | 87% | [2] |

| 1,2-Dibenzoylbenzene | Potassium borohydride | 78% | [2] |

Table 2: Comparison of Synthetic Yields for this compound.

Visualizations

The following diagrams illustrate the experimental workflow for the Grignard-based synthesis and the general reaction mechanism.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Conclusion

The synthesis of this compound can be reliably achieved in a laboratory setting using the detailed protocols provided in this guide. The Grignard reaction of methyl 2-formylbenzoate offers a high-yield and straightforward approach. The quantitative data and visual diagrams presented herein are intended to provide researchers, scientists, and drug development professionals with the necessary information for the successful preparation and application of this versatile compound.

References

Unveiling the Solvent-Dependent Photophysical Behavior of 1,3-Diphenylisobenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

1,3-Diphenylisobenzofuran (DPBF) is a versatile fluorescent probe renowned for its high reactivity towards singlet oxygen, making it an invaluable tool in photodynamic therapy research and various chemical assays.[1][2][3] Its photophysical properties, however, are intricately linked to the surrounding solvent environment. This in-depth technical guide explores the core photophysical characteristics of DPBF in different solvents, presenting key data, detailed experimental methodologies, and visual representations of the underlying processes to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Photophysical Parameters of DPBF in Various Solvents

The interaction of DPBF with its solvent environment significantly influences its absorption and emission characteristics, as well as its fluorescence quantum yield and excited-state lifetime. The following table summarizes the key photophysical parameters of DPBF in a range of solvents.

| Solvent | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| Ethanol | 410[3] | 455-457[3] | - | 5.0 ± 0.3 |

| Dimethylformamide (DMF) | 414[3] | 459-462[3] | High (close to unity in aprotic solvents) | 5.0 ± 0.3 |

| Dimethyl sulfoxide (B87167) (DMSO) | 416[3] | 464-466[3] | High (close to unity in aprotic solvents) | 5.0 ± 0.3 |

| Toluene | - | - | - | - |

| Acetonitrile | - | - | - | - |

Data not available in the search results is denoted by "-".

DPBF exhibits a strong absorption band around 410-416 nm, corresponding to the S₀ → S₁ (π → π*) electronic transition.[1][3] A slight red shift in the absorption and emission maxima is observed in more polar aprotic solvents like DMF and DMSO, suggesting a stabilization of the excited state.[2][3] The fluorescence quantum yield of DPBF is notably high in aprotic solvents, approaching unity. The fluorescence lifetime is reported to be approximately 5.0 ± 0.3 ns and shows a slight increase with solvent polarity.[1][2]

Experimental Protocols

Accurate determination of the photophysical properties of DPBF requires meticulous experimental procedures. The following sections detail the methodologies for key measurements.

UV-Vis Absorption Spectroscopy

This technique is used to determine the absorption maxima (λ_abs) of DPBF in different solvents.

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare stock solutions of DPBF in spectroscopic grade solvents.

-

Create a series of dilutions with concentrations ranging from 10⁻⁶ M to 2.5 × 10⁻⁴ M.

-

Use quartz cuvettes with a 1 cm path length.

-

-

Measurement:

-

Record the absorption spectra of the DPBF solutions against a solvent blank.

-

Identify the wavelength of maximum absorbance (λ_abs). To avoid inner filter effects, ensure the absorbance at the excitation wavelength for fluorescence measurements is between 0.02 and 0.1.

-

Steady-State Fluorescence Spectroscopy

This method is employed to determine the emission maxima (λ_em) of DPBF.

-

Instrumentation: A spectrofluorometer.

-

Sample Preparation: Use the same diluted solutions prepared for UV-Vis absorption measurements.

-

Measurement:

-

Excite the sample at its absorption maximum (λ_abs).

-

Record the fluorescence emission spectrum.

-

The wavelength at which the emission intensity is highest is the emission maximum (λ_em).

-

Ensure that excitation and emission slit widths are kept constant for all measurements to allow for comparison.

-

Fluorescence Quantum Yield (Φ_f) Determination (Comparative Method)

The comparative method, also known as the relative method, is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[4][5]

-

Principle: If a standard and a sample have the same absorbance at the same excitation wavelength and are measured under identical conditions, they absorb the same number of photons.[5] The unknown quantum yield can then be calculated by comparing its integrated fluorescence intensity to that of the standard.

-

Instrumentation: A spectrofluorometer and a UV-Vis spectrophotometer.

-

Procedure:

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as DPBF.

-

Sample Preparation: Prepare a series of dilutions for both the DPBF sample and the standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectra for all solutions on a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

Determine the gradient (slope) of the linear regression for both plots.

-

-

Calculation: The fluorescence quantum yield of the sample (Φ_X) is calculated using the following equation:[5] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients for the sample and standard, respectively.

-

η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).

-

-

Time-Resolved Fluorescence Spectroscopy

This technique is used to measure the excited-state lifetime (τ_f) of DPBF. Time-Correlated Single Photon Counting (TCSPC) is a common method for this measurement.[6][7][8]

-

Instrumentation: A TCSPC system, which typically includes a pulsed light source (e.g., a picosecond laser), a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.[7][8][9]

-

Principle: The sample is excited by a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. By accumulating the arrival times of many photons, a histogram is built that represents the fluorescence decay profile.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of DPBF in the desired solvent.

-

Instrument Response Function (IRF) Measurement: Measure the instrument's response to the excitation pulse by using a scattering solution.[9]

-

Fluorescence Decay Measurement: Excite the DPBF sample and collect the fluorescence decay data.

-

Data Analysis: The fluorescence lifetime (τ_f) is determined by fitting the experimental decay curve to a single or multi-exponential decay model, after deconvolution of the IRF.

-

Visualizing the Photophysical Processes

To better understand the electronic transitions and experimental procedures involved in characterizing DPBF, the following diagrams are provided.

Caption: A simplified Jablonski diagram illustrating the electronic transitions of DPBF.

Caption: Workflow for the photophysical characterization of DPBF in different solvents.

References

- 1. researchgate.net [researchgate.net]

- 2. Photophysical Properties of this compound as a Sensitizer and Its Reaction with O2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photophysical Properties of this compound as a Sensitizer and Its Reaction with O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]

- 7. ias.ac.in [ias.ac.in]

- 8. biorxiv.org [biorxiv.org]

- 9. chemistry.montana.edu [chemistry.montana.edu]

1,3-Diphenylisobenzofuran: A Versatile Tool in Chemical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenylisobenzofuran (DPBF) is a highly fluorescent organic compound that has established itself as an indispensable tool in various domains of chemical research. Its unique photophysical properties and reactivity make it particularly valuable for the detection of reactive oxygen species (ROS), participation in cycloaddition reactions, and the synthesis of complex polyaromatic systems. This guide provides a comprehensive overview of the primary applications of DPBF, supported by quantitative data, detailed experimental protocols, and workflow diagrams to facilitate its effective implementation in a laboratory setting.

Core Applications of this compound

The utility of DPBF in chemical research is primarily centered around three key areas:

-

Detection and Quantification of Singlet Oxygen (¹O₂): DPBF is widely regarded as a gold-standard fluorescent probe for singlet oxygen.[1][2][3] Its reaction with ¹O₂ is rapid and leads to a measurable decay in its fluorescence, allowing for the quantification of this highly reactive oxygen species.

-

Highly Reactive Diene in Diels-Alder Reactions: As a potent diene, DPBF readily participates in [4+2] cycloaddition reactions with a variety of dienophiles.[1] This reactivity is harnessed to trap unstable intermediates and to construct complex molecular architectures.[1]

-

Probe for Other Reactive Oxygen and Nitrogen Species (RONS): While its affinity for singlet oxygen is most prominent, DPBF has also been shown to react with other RONS, including hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and superoxide (B77818) anions (O₂⁻).[4][5] However, the reaction mechanisms and products can differ, offering potential for selective detection under specific conditions.

Physicochemical and Photophysical Properties

A thorough understanding of DPBF's properties is crucial for its effective application. The following table summarizes key quantitative data for this compound.

| Property | Value | Solvents | Citations |

| Molecular Formula | C₂₀H₁₄O | - | [2][6] |

| Molar Mass | 270.33 g·mol⁻¹ | - | [1] |

| Appearance | Pale yellow to dark yellow crystalline powder | - | [1] |

| Melting Point | 128–130 °C | - | |

| UV-Vis Absorption (λ_max) | ~410-415 nm | Ethanol (B145695), DMF, DMSO, Acetonitrile | [2][7][8] |

| Fluorescence Emission (λ_em) | ~450–480 nm | Ethanol, DMF, DMSO | [2][9] |

| Solubility | Soluble in acetonitrile, benzene, chloroform, dichloromethane, DMSO, THF, toluene. Almost insoluble in water. | - | [1][10] |

Experimental Protocols

Detection of Singlet Oxygen (¹O₂)

The most common application of DPBF is as a chemical trap to detect and quantify singlet oxygen, particularly in photodynamic therapy (PDT) research and for assessing the photosafety of compounds.[11][12] The underlying principle is the reaction of DPBF with ¹O₂ to form an unstable endoperoxide, which subsequently decomposes into the non-fluorescent 1,2-dibenzoylbenzene.[1][2][12] This reaction can be monitored by the decrease in DPBF's absorbance at approximately 415 nm or the quenching of its fluorescence.[8][13]

Methodology: Spectrophotometric Assay

-

Preparation of DPBF Stock Solution: Prepare a stock solution of DPBF in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol at a concentration of 10 mM.[4] Store this solution protected from light at -20°C.[4]

-

Sample Preparation: In a quartz cuvette, add the photosensitizer or system being investigated to a suitable buffer or solvent. Add an aliquot of the DPBF stock solution to achieve a final concentration that gives an initial absorbance of approximately 1.0 at 415 nm. A typical final concentration is in the micromolar range (e.g., 50 µM).

-

Irradiation: Irradiate the sample with a light source of the appropriate wavelength to excite the photosensitizer. Use a laser or a filtered lamp as the excitation source.

-

Data Acquisition: Record the UV-Vis absorption spectrum of the sample at regular time intervals during irradiation. Monitor the decrease in the absorbance peak at ~415 nm.

-

Data Analysis: Plot the absorbance of DPBF at 415 nm as a function of irradiation time. The rate of decrease is proportional to the rate of singlet oxygen generation.

Workflow for Singlet Oxygen Detection

Caption: Workflow for detecting singlet oxygen using DPBF.

Trapping of Unstable Dienophiles in Diels-Alder Reactions

DPBF's high reactivity as a diene makes it an excellent tool for trapping short-lived and unstable dienophiles.[1] The resulting Diels-Alder adducts are often stable compounds that can be isolated and characterized, providing evidence for the transient existence of the dienophile.

Methodology: General Procedure for a Diels-Alder Trapping Experiment

-

Reaction Setup: In a reaction vessel, dissolve the precursor to the unstable dienophile in a suitable solvent.

-

Addition of DPBF: Add a stoichiometric equivalent or a slight excess of DPBF to the solution.

-

Generation of Dienophile: Initiate the reaction that generates the unstable dienophile (e.g., by heating, photolysis, or addition of a reagent).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique. The disappearance of the characteristic yellow color of DPBF can often serve as a visual indicator of the reaction's progress.

-

Work-up and Isolation: Once the reaction is complete, perform a standard aqueous work-up and purify the Diels-Alder adduct by column chromatography or recrystallization.

-

Characterization: Characterize the isolated adduct using standard spectroscopic methods (NMR, IR, Mass Spectrometry) and, if possible, X-ray crystallography to confirm its structure.

Logical Relationship in Diels-Alder Trapping

Caption: The role of DPBF in trapping unstable dienophiles.

Selective Detection of Hydrogen Peroxide

Recent studies have demonstrated that DPBF can be used for the selective detection of hydrogen peroxide, even in the presence of other RONS. Unlike its reaction with singlet oxygen, which yields 1,2-dibenzoylbenzene, the reaction with H₂O₂ produces a different fluorescent product, 9-hydroxyanthracen-10(9H)-one (oxanthrone). This selectivity allows for the specific quantification of H₂O₂.

Methodology: Fluorometric Assay for H₂O₂

-

Preparation of DPBF Solution: Prepare a solution of DPBF in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 2 x 10⁻⁵ M).[8]

-

Calibration Curve: Prepare a series of standard solutions of H₂O₂ of known concentrations.

-

Reaction: To each standard H₂O₂ solution, add the DPBF solution and allow the reaction to proceed. The reaction can be monitored over time.

-

Fluorescence Measurement: Measure the fluorescence intensity of the solutions at an excitation wavelength of 410 nm.[8] A decrease in the fluorescence intensity of DPBF is observed.[8]

-

Data Analysis: Plot the decrease in DPBF fluorescence intensity against the concentration of H₂O₂ to generate a calibration curve. This curve can then be used to determine the concentration of H₂O₂ in unknown samples. A linear relationship has been reported in the concentration range of 0.196-3.941 mM.

Signaling Pathway for DPBF's Differential Reactivity

Caption: Differential reaction pathways of DPBF with ¹O₂ and H₂O₂.

Conclusion

This compound is a remarkably versatile molecule in chemical research, serving as a highly sensitive probe for reactive oxygen species, a reactive partner in constructing complex molecules via Diels-Alder reactions, and a building block for polyaromatic systems. Its distinct reactivity with different ROS, particularly the well-established reaction with singlet oxygen and the more recently elucidated selective reaction with hydrogen peroxide, underscores its importance in the fields of photochemistry, materials science, and drug development. The experimental protocols and workflows provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize DPBF in their scientific endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Investigating the reactive oxygen species production of Rose Bengal and Merocyanine 540-loaded radioluminescent nanoparticles - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00964D [pubs.rsc.org]

- 6. L00101.03 [thermofisher.com]

- 7. Detection of Singlet Oxygen Production [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. A new fluorescence method to detect singlet oxygen inside phospholipid model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of fluorometric reactive oxygen species assay for photosafety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Singlet oxygen formation during accelerated and hyperaccelerated corneal cross-linking: in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Genesis of a Singlet Oxygen Probe: Early Discovery and Historical Synthesis of 1,3-Diphenylisobenzofuran

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenylisobenzofuran (DPBF) is a fluorescent compound widely recognized for its utility as a highly reactive diene in Diels-Alder reactions and, most notably, as a sensitive probe for the detection of singlet oxygen and other reactive oxygen species (ROS).[1][2] Its unique photophysical properties and reactivity have made it an invaluable tool in fields ranging from organic synthesis to photobiology. This technical guide provides an in-depth exploration of the early discovery and pivotal historical syntheses of this important molecule, offering detailed experimental insights and a comparative analysis of seminal methods.

Early Discovery

The first documented synthesis of this compound was reported in 1905 by the French chemists A. Guyot and J. Catel.[1][3] Their pioneering work laid the foundation for the synthesis of isobenzofurans, a class of compounds that were, and still are, of significant interest due to their high reactivity and utility in cycloaddition reactions.[1]

Historical Synthetic Routes

Several methods for the synthesis of this compound were established in the early to mid-20th century. These historical routes are notable for their ingenuity in constructing the furan (B31954) ring fused to a benzene (B151609) nucleus.

The Guyot and Catel Synthesis (1905)

The inaugural synthesis of this compound by Guyot and Catel involved the reaction of a Grignard reagent with a phthalide (B148349) derivative. Specifically, phenylmagnesium bromide was reacted with 3-phenylphthalide (B1295097). This addition reaction forms an intermediate lactol, which is then dehydrated under acidic conditions to yield the target molecule.[1][3] This foundational method provided a straightforward entry into the this compound scaffold.

Caption: The 1905 Guyot and Catel synthesis of this compound.

Synthesis from Phthaloyl Chloride

An alternative and historically significant route to this compound begins with the more accessible starting material, phthaloyl chloride. This method involves a Friedel-Crafts acylation of benzene with phthaloyl chloride to produce 1,2-dibenzoylbenzene (B74432).[1] This diketone intermediate is then reduced to form the final product. A publication from 1940 described high yields for the individual steps of this reaction sequence.[1]

Caption: Synthesis of this compound via the Friedel-Crafts acylation route.

Diels-Alder Approach

The patent literature also describes a synthetic strategy based on a [4+2] cycloaddition, or Diels-Alder reaction.[1] This method utilizes 1,3-butadiene (B125203) as the diene and dibenzoylethylene as the dienophile. The initial adduct, 4,5-dibenzoylcyclohexene, undergoes cyclization with acetic anhydride (B1165640) to form a dihydroisobenzofuran derivative. Subsequent bromination and dehydrobromination lead to 1,2-dibenzoylbenzene, which is then cyclized to this compound.[1]

Caption: The Diels-Alder approach to the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the key historical synthetic methods for this compound and its precursors.

| Synthetic Step | Method | Reported Yield |

| Dehydration of lactol intermediate | Guyot and Catel Synthesis | 87% |

| Reduction of 1,2-dibenzoylbenzene | Synthesis from Phthaloyl Chloride | 78% |

| Diels-Alder reaction of this compound with dimethyl acetylenedicarboxylate | Reactivity as a Dienophile | 85% |

| Reaction of this compound with benzyne | Reactivity as a Dienophile | 88% |

Experimental Protocols

Protocol 1: Synthesis via Guyot and Catel Method (Plausible Historical Protocol)

Objective: To synthesize this compound from 3-phenylphthalide and phenylmagnesium bromide.

Materials:

-

3-Phenylphthalide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dilute mineral acid (e.g., sulfuric acid)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are covered with anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

-

Reaction with 3-Phenylphthalide: The Grignard reagent solution is cooled in an ice bath. A solution of 3-phenylphthalide in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours.

-

Hydrolysis and Dehydration: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride, followed by dilute mineral acid. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

Isolation and Purification: The solvent is removed under reduced pressure. The crude product is then heated with a catalytic amount of a mineral acid to effect dehydration. The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pale yellow crystals of this compound.[1]

Protocol 2: Synthesis from Phthaloyl Chloride and Benzene (Plausible Historical Protocol)

Objective: To synthesize this compound from phthaloyl chloride.

Materials:

-

Phthaloyl chloride

-

Benzene

-

Aluminum chloride (anhydrous)

-

Potassium borohydride (B1222165)

-

Hydrochloric acid

-

Suitable organic solvents (e.g., carbon disulfide, ethanol)

Procedure:

-

Friedel-Crafts Acylation: A solution of phthaloyl chloride in carbon disulfide is added dropwise to a stirred suspension of anhydrous aluminum chloride in benzene at a low temperature. The reaction mixture is then warmed to room temperature and stirred for several hours. The mixture is poured onto crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated to yield crude 1,2-dibenzoylbenzene.

-

Reduction to this compound: The crude 1,2-dibenzoylbenzene is dissolved in a suitable solvent such as ethanol. Potassium borohydride is added portion-wise with stirring.[1] The reaction is monitored until the disappearance of the starting material. The reaction is then quenched, and the product is extracted into an organic solvent.

-

Isolation and Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by recrystallization to afford the final product.

Conclusion

The early discovery and subsequent development of synthetic routes to this compound have provided the scientific community with a versatile and powerful chemical tool. The foundational work of Guyot and Catel, along with other historical methods, demonstrates the fundamental principles of organic synthesis that continue to be relevant today. For researchers and professionals in drug development and related fields, an understanding of the history and synthesis of this important molecule provides a valuable context for its modern applications.

References

Unraveling the Electronic Landscape of 1,3-Diphenylisobenzofuran: A Theoretical Deep Dive

For researchers, scientists, and professionals in drug development, understanding the intricate electronic behavior of molecules is paramount. 1,3-Diphenylisobenzofuran (DPBF), a fluorescent probe renowned for its utility in detecting singlet oxygen, presents a compelling case study. This technical guide delves into the theoretical calculations that illuminate the electronic states of DPBF, providing a foundational understanding of its photophysical properties and reactivity.

This compound is a versatile molecule employed as a chemical trap for singlet oxygen (¹O₂) in various chemical and biological systems. Its reaction with singlet oxygen leads to the formation of a non-fluorescent endoperoxide, a transformation that can be monitored to quantify the presence of this reactive oxygen species. A thorough grasp of DPBF's electronic structure and transitions is crucial for optimizing its use and interpreting experimental data accurately. Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has proven to be an invaluable tool in this endeavor.

Conformational Landscape and Ground State Properties

Theoretical studies have revealed the existence of two nearly isoenergetic conformers of DPBF: one with C₂ symmetry and another with Cₛ symmetry.[1][2] The relative stability of these conformers is subtle and can be influenced by the surrounding solvent environment.[3] Calculations performed at the APFD/6-311+G(2d,p) level of theory, for instance, have shown that in dimethyl sulfoxide (B87167) (DMSO), the Cₛ conformer is slightly more stable than the C₂ conformer.[3]

The Electronic Transitions: A Story Told by Light

The characteristic absorption and emission spectra of DPBF are governed by transitions between its electronic states. The strong absorption observed around 410-416 nm is attributed to the S₀ → S₁ electronic transition, which is of a π → π* nature.[3][4] This transition primarily involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[5]

The precise wavelength of maximum absorption (λ_max_) is sensitive to the solvent polarity. Experimental measurements have shown a slight red-shift in more polar aprotic solvents, indicating a stabilization of the excited state.[3] For example, the absorption maximum appears at 410 nm in ethanol, 414 nm in DMF, and 416 nm in DMSO.[3]

Quantitative Insights from TD-DFT Calculations

Time-Dependent DFT (TD-DFT) calculations have been instrumental in predicting the electronic transitions of DPBF. Various density functionals and basis sets have been benchmarked against experimental data, with functionals like cam-B3LYP and ωB97X-D, coupled with the 6-311+G(2d,p) basis set, providing the best agreement for photophysical data across different solvents.[3][4][6] These calculations provide key quantitative data such as excitation energies, oscillator strengths, and transition dipole moments.

| Property | Ethanol | DMF | DMSO |

| Absorption Maxima (nm) | 410 | 414 | 416 |

| Fluorescence Lifetime (ns) | 4.61 | 4.71 | 4.91 |

| Table 1: Experimental Photophysical Properties of DPBF in Different Solvents. |

| Computational Method | Calculated Property | Value/Description |

| DFT/TD-DFT Functionals | Geometry Optimization & | APFD, B3LYP, cam-B3LYP, PBE0, LC-ωHPBE, ωB97X-D. |

| Electronic Transitions | ||

| Basis Sets | 6-31G(d), 6-311+G(d,p), 6-311+G(2d,p). | |

| Key Findings | Best Performing Functionals | cam-B3LYP and ωB97X-D provided the best agreement with experimental absorption and emission data.[3][4][6] |

| Nature of S₀ → S₁ Transition | Predominantly a π → π* transition corresponding to a HOMO-LUMO excitation.[5] | |

| Table 2: Summary of Computational Methods for DPBF Electronic State Calculations. |

Methodologies in Focus: The Computational Protocol

The theoretical investigation of DPBF's electronic states typically follows a systematic workflow. This process begins with the optimization of the molecule's ground-state geometry and concludes with the calculation of its excited-state properties.

Experimental Protocols: A Theoretical Perspective

-

Geometry Optimization: The first step involves finding the minimum energy structure of the DPBF molecule. This is typically achieved using Density Functional Theory (DFT) with a suitable functional (e.g., APFD, B3LYP) and basis set (e.g., 6-311+G(d,p)). The process is performed for both the C₂ and Cₛ conformers to determine their relative stabilities.

-

Frequency Analysis: To confirm that the optimized structures correspond to true energy minima, a normal mode analysis is performed. The absence of imaginary frequencies indicates a stable geometry.

-

Excited State Calculations: With the optimized ground-state geometries, Time-Dependent DFT (TD-DFT) is employed to calculate the vertical excitation energies, oscillator strengths, and transition dipole moments for the electronic transitions.[3] A range of functionals (e.g., cam-B3LYP, ωB97X-D) are often tested to find the best match with experimental spectra.

-

Solvent Effects: To model the influence of different solvents, implicit solvation models like the Polarizable Continuum Model (PCM) are commonly used in both the geometry optimization and TD-DFT steps.[6]

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the computational workflow and the reaction of DPBF with singlet oxygen.

Caption: A logical workflow for the theoretical calculation of DPBF's electronic states.

References

- 1. Toward designed singlet fission: electronic states and photophysics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photophysical Properties of this compound as a Sensitizer and Its Reaction with O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

Understanding the reactivity of isobenzofurans with dienophiles

An In-depth Technical Guide to the Reactivity of Isobenzofurans with Dienophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isobenzofurans (IBFs) are highly reactive, transient heterocyclic compounds that serve as potent dienes in Diels-Alder reactions. Their utility in synthetic chemistry, particularly for constructing complex, polycyclic molecular architectures, is significant. This guide provides a comprehensive overview of the core principles governing the reactivity of isobenzofurans with various dienophiles. It details the theoretical underpinnings of their reactivity, methods for their in-situ generation, and a survey of their cycloaddition reactions with quantitative data. Detailed experimental protocols and graphical representations of key processes are included to provide a practical resource for professionals in chemical research and drug development.

Core Principles of Isobenzofuran (B1246724) Reactivity

Isobenzofuran is a bicyclic heterocycle composed of a fused furan (B31954) and a cyclohexa-1,3-diene ring.[1] Unlike its stable isomer, benzofuran, isobenzofuran is highly unstable and readily polymerizes.[1] Its significance lies in its role as a transient intermediate that is among the most reactive dienes known for [4+2] cycloaddition reactions.[2]

The Diels-Alder Reaction

The primary mode of reactivity for isobenzofurans is the Diels-Alder reaction, a concerted [4+2] cycloaddition that forms a substituted cyclohexene (B86901) ring.[3] In the case of IBFs, this reaction leads to the formation of oxa-bridged polycyclic systems. The exceptional reactivity of IBFs is driven by the formation of a stable benzene (B151609) ring in the cycloadduct, which provides a significant thermodynamic driving force for the reaction. This contrasts sharply with the reactivity of simple furans, which are less reactive dienes because their aromatic character is lost during the cycloaddition.[4]

Frontier Molecular Orbital (FMO) Theory

The high reactivity of isobenzofurans can be rationalized using Frontier Molecular Orbital (FMO) theory.[5] The Diels-Alder reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[6][7] Isobenzofurans possess a high-energy HOMO, making them electron-rich dienes. This high-energy HOMO interacts favorably with the low-energy LUMO of electron-deficient dienophiles (e.g., those bearing electron-withdrawing groups like carbonyls or nitriles). This "normal-electron-demand" Diels-Alder reaction is energetically favorable, leading to rapid cycloaddition rates, often at or below room temperature.[4][8]

Caption: FMO interaction in a normal-demand Diels-Alder reaction.

Substituent Effects

The electronic properties of both the isobenzofuran and the dienophile can be tuned by substituents. Electron-donating groups on the isobenzofuran ring can further raise the HOMO energy, potentially increasing reactivity. Conversely, the reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, which lower its LUMO energy.[9][10] These principles are crucial for designing efficient synthetic routes.

Generation of Isobenzofurans: Experimental Protocols

Due to their inherent instability, isobenzofurans are typically generated in situ and trapped immediately by a dienophile.[1] One of the most robust and widely used methods is the oxidative dehydrogenation of phthalan (B41614) (1,3-dihydroisobenzofuran) precursors.[11][12]

Protocol: Oxidative Generation of IBFs from Phthalans via DDQ

This protocol describes a tandem oxidation/Diels-Alder reaction using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidant. The procedure is adapted from Nakatsugawa et al. and is effective for a range of phthalans and dienophiles.[11][13]

Materials:

-

Phthalan precursor (e.g., 6,7-dimethoxyphthalan) (1.0 equiv)

-

Dienophile (e.g., N-phenylmaleimide) (5.0 equiv)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Anhydrous Benzene (solvent)

-

Celite

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the phthalan precursor (e.g., 181 mg, 1.00 mmol), N-phenylmaleimide (867 mg, 5.00 mmol), and K₂CO₃ (345 mg, 2.50 mmol).

-

Add anhydrous benzene (5 mL) to the flask.

-

For reactive phthalans prone to overoxidation, the DDQ (273 mg, 1.20 mmol) should be added portionwise. Divide the total DDQ into 10 equal portions (27.3 mg each).

-

Add one portion of DDQ to the stirred reaction mixture every 30 minutes at the desired reaction temperature (e.g., 20 °C).

-

Monitor the reaction by Thin Layer Chromatography (TLC). The total reaction time may vary (e.g., 6 hours).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove solid residues.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cycloadduct.

Caption: Workflow for tandem oxidation/Diels-Alder reaction.

Reactivity with Dienophiles: A Quantitative Overview

The choice of dienophile significantly impacts the yield and stereoselectivity of the Diels-Alder reaction. Electron-poor dienophiles are generally the most effective. The data below, derived from studies on the DDQ-promoted reaction of 4,5-dimethoxyphthalan, illustrates this trend.[11]

Reaction with N-Phenylmaleimide

N-substituted maleimides are excellent dienophiles for trapping isobenzofurans. The reaction is typically high-yielding, though stereoselectivity can vary.

| Dienophile | Product | Yield (%) | endo:exo Ratio |

| N-Phenylmaleimide | Cycloadduct 12 | 64 | 1:1 |

| Table 1: Reaction of in-situ generated 4,5-dimethoxyisobenzofuran with N-phenylmaleimide.[11] |

Reaction with Quinones and Fumarates

Quinones and other dienophiles with strong electron-withdrawing groups also react efficiently. The reactivity generally correlates with the LUMO energy of the dienophile.

| Dienophile | LUMO Energy (eV) | Product | Yield (%) | endo:exo Ratio |

| Naphthoquinone | - | Cycloadduct 11 | 61 | 6:1 |

| Tetracyanoethylene (TCNE) | -2.88 | Cycloadduct 15 | 93 | - |

| Diethyl Fumarate | -0.31 | Cycloadduct 15 | 23 | - |

| Table 2: Reactivity of 4,5-dimethoxyisobenzofuran with various dienophiles.[11] | ||||

| LUMO energies are indicative values to show electronic trends. |

Logical Pathway: From Precursor to Product

The overall transformation from a stable phthalan precursor to a complex polycyclic product via a transient isobenzofuran intermediate represents a powerful synthetic strategy. This process allows for the construction of multiple stereocenters and complex ring systems in a single, efficient step.

Caption: Synthetic pathway from phthalan to cycloadduct.

Conclusion

Isobenzofurans are invaluable intermediates in modern organic synthesis. Their high reactivity as dienes, governed by favorable frontier molecular orbital interactions, allows for rapid and efficient construction of oxa-bridged polycyclic systems. Understanding the methods for their in-situ generation, particularly through the oxidation of phthalan precursors, and the factors influencing their cycloaddition reactions with various dienophiles is critical for leveraging their synthetic potential. The data and protocols presented in this guide offer a foundational resource for researchers aiming to incorporate these powerful synthetic tools into their work, particularly in the fields of natural product synthesis and drug discovery.

References

- 1. Isobenzofuran - Wikipedia [en.wikipedia.org]

- 2. Preparation and isolation of isobenzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. Hetero-Diels–Alder reactions of (isobenzo)furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00050E [pubs.rsc.org]

- 5. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 6. Molecular Orbitals in the Diels-Alder Reaction [people.chem.ucsb.edu]

- 7. researchgate.net [researchgate.net]

- 8. ethz.ch [ethz.ch]

- 9. researchgate.net [researchgate.net]

- 10. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Oxidative Generation of Isobenzofurans for Intermolecular Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 1,3-Diphenylisobenzofuran (DPBF) in Common Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility and stability of 1,3-Diphenylisobenzofuran (DPBF), a widely utilized fluorescent probe for the detection of singlet oxygen and other reactive oxygen species (ROS). Understanding the physicochemical properties of DPBF is critical for its effective application in various research fields, including photodynamic therapy, chemical synthesis, and materials science.

Physicochemical Properties of this compound

This compound is a polycyclic aromatic hydrocarbon that appears as a pale yellow to dark yellow crystalline powder.[1] Its nonpolar character, owing to the multiple phenyl groups, is a primary determinant of its solubility profile.[2]

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₄O | [1][3] |

| Molar Mass | 270.33 g/mol | [1] |

| Melting Point | 128-130 °C | [4][5] |

| Appearance | Pale yellow to dark yellow crystalline powder | [1] |

| Density | 1.0717 g/cm³ at 25 °C | [1] |

Solubility Profile

The solubility of DPBF is significantly influenced by the polarity of the solvent and the temperature. Its hydrophobic nature dictates a preference for nonpolar environments.[2]

Qualitative Solubility Overview

DPBF exhibits good solubility in a range of common organic solvents. It is generally soluble in nonpolar and polar aprotic solvents.[2][5]

-

Soluble in: Acetonitrile, Benzene, Chloroform, Dichloromethane, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), and Toluene.[1][5]

-

Forms Fluorescent Solution with: Ethanol.[1]

-

Limited Solubility in: Polar solvents.[2]

Quantitative Solubility Data

Quantitative data for DPBF solubility is most readily available for Dimethyl Sulfoxide (DMSO). For in vivo applications, DPBF is often used as a suspension.

| Solvent | Concentration | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | 5.56 mg/mL (20.57 mM) | Requires sonication to aid dissolution. | [8] |

| Dimethyl Sulfoxide (DMSO) | 5.0 mg/mL (18.50 mM) | Sonication is recommended. | [9] |

| 10% DMSO / 90% Corn Oil | 0.56 mg/mL (2.07 mM) | Suspended solution; requires sonication. | [8][10] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | 0.56 mg/mL (2.07 mM) | Suspended solution; requires sonication. | [8][10] |

Stability Profile

While relatively stable in its solid form, the stability of DPBF in solution is highly dependent on environmental factors, particularly the presence of light and oxygen.[2][5]

General Stability and Storage

DPBF is known to be sensitive to both air and light.[5] For this reason, stock solutions, typically prepared in DMSO, should be stored at low temperatures (-20°C to -80°C), protected from light, and under an inert atmosphere if possible.[8][10] It is also recommended to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[8][10]

Reactivity with Reactive Oxygen Species (ROS)

The primary application of DPBF is as a probe for singlet oxygen (¹O₂), with which it reacts rapidly.[11][12] This high reactivity is also its main degradation pathway.

-

Reaction with Singlet Oxygen (¹O₂): DPBF undergoes a [4+2] cycloaddition with singlet oxygen to form an unstable endoperoxide.[11] This intermediate subsequently decomposes into 1,2-dibenzoylbenzene, which is a non-fluorescent compound.[11] The decay of DPBF's fluorescence or absorbance is monitored to quantify singlet oxygen production.[12][13]

-

Reactivity with Other ROS: DPBF is not entirely specific to singlet oxygen and can react with other ROS, including hydroxyl radicals (•OH), alkyloxy radicals (RO•), and hydrogen peroxide (H₂O₂).[10][12] The reaction with H₂O₂ yields a different product, 9-hydroxyanthracen-10(9H)-one (oxanthrone), which can be used for the selective detection of hydrogen peroxide.[14]

Photostability

DPBF can be susceptible to photodegradation, a factor that must be considered during its use in photochemical studies. It is particularly unstable in halogen-containing solvents (e.g., CCl₄, CHCl₃), where it can be photolyzed even by weak daylight in the absence of singlet oxygen.[15] In contrast, it is stable enough in solvents like DMSO and DMF to allow for reliable fluorescence measurements.[11][15]

Experimental Protocols

The following sections provide standardized methodologies for determining the solubility and assessing the stability of DPBF.

Protocol for Determining Solubility by Shake-Flask Method

This protocol describes a standard method for determining the solubility of DPBF in a given organic solvent using UV-Vis spectrophotometry for quantification.

-

Preparation of Calibration Curve:

-

Prepare a concentrated stock solution of DPBF in the chosen solvent (e.g., 1 mg/mL).

-

Create a series of dilutions from the stock solution to generate standards of known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for DPBF (approx. 410-416 nm, solvent dependent).[16]

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid DPBF to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed.

-

Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

-

Sample Analysis:

-

After equilibration, allow the solution to stand undisturbed for the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microcrystals, filter the aliquot through a 0.22 µm syringe filter compatible with the organic solvent.

-

Dilute the filtered supernatant with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the linear regression equation from the calibration curve to calculate its concentration.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of DPBF in that solvent at the specified temperature.

-

Protocol for Assessing Photostability

This protocol outlines a method to evaluate the degradation of DPBF in solution upon exposure to a light source.

-

Solution Preparation:

-

Prepare a solution of DPBF in the test solvent with a starting concentration that gives a measurable absorbance (e.g., an absorbance of ~1.0 at its λ_max).

-

-

Initial Measurement (Time Zero):

-

Measure the initial UV-Vis absorbance spectrum of the solution in a quartz cuvette. Record the absorbance value at λ_max. This will serve as the baseline (t=0).

-

-

Light Exposure:

-

Place the cuvette in a controlled environment where it can be irradiated by a specific light source (e.g., a solar simulator, a specific wavelength LED, or a xenon lamp). Ensure the temperature is kept constant.

-

To isolate photodegradation from thermal degradation, a parallel "dark control" sample should be prepared and kept at the same temperature but shielded from light.

-

-

Monitoring Degradation:

-

At predetermined time intervals (e.g., every 5, 10, or 30 minutes), remove the cuvette from the light source and immediately record its UV-Vis absorbance spectrum.

-

Continue this process for a set duration or until the absorbance has significantly decreased.

-

Repeat the measurement for the dark control sample at each time point.

-

-

Data Analysis:

-

Plot the absorbance at λ_max (or the normalized absorbance A/A₀) against the irradiation time for both the irradiated sample and the dark control.

-

Any decrease in absorbance in the dark control can be attributed to thermal degradation or other non-photochemical processes.

-

The rate of photodegradation can be determined by analyzing the kinetics of the absorbance decay (e.g., by fitting to a first-order kinetic model).[17] The photostability can be reported as a rate constant (k) or a half-life (t₁/₂).

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the chemical pathway for DPBF's reaction with singlet oxygen.

Caption: Experimental workflow for determining DPBF solubility.

Caption: Reaction pathway of DPBF with singlet oxygen.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1,3 Diphenylisobenzofuran [webbook.nist.gov]

- 4. This compound 97 5471-63-6 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. 5471-63-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. scientificarchives.com [scientificarchives.com]

- 13. researchgate.net [researchgate.net]

- 14. The development of this compound as a highly selective probe for the detection and quantitative determination of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Photophysical Properties of this compound as a Sensitizer and Its Reaction with O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: 1,3-Diphenylisobenzofuran (DPBF) Fluorescence Quenching Assay for Detection of Reactive Oxygen Species

Introduction

1,3-Diphenylisobenzofuran (DPBF) is a fluorescent probe widely utilized for the detection of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).[1] The assay is based on the principle of fluorescence quenching, where the highly fluorescent DPBF molecule reacts with ROS to form a non-fluorescent product.[1] This reaction leads to a measurable decrease in fluorescence intensity, which can be correlated with the amount of ROS present in the system. While DPBF is highly reactive with singlet oxygen, it's important to note that it can also react with other ROS such as hydroxyl radicals (•OH), alkoxyl radicals (RO•), and peroxyl radicals (ROO•), as well as some reactive nitrogen species (RNS). Therefore, careful experimental design and data interpretation are crucial. In the presence of hydrogen peroxide (H₂O₂), DPBF is converted to 9-hydroxyanthracen-10(9H)-one, whereas other ROS typically oxidize it to 1,2-dibenzoylbenzene.[2] This assay is a valuable tool in various research fields, including photodynamic therapy, materials science, and drug development, for assessing the generation of ROS.

Principle of the Assay

The core of the DPBF assay lies in a chemical reaction between DPBF and ROS. DPBF exhibits strong fluorescence with an excitation maximum around 410-420 nm and an emission maximum in the range of 450-480 nm, depending on the solvent.[3] Upon reaction with singlet oxygen, DPBF undergoes a [4+2] cycloaddition to form an unstable endoperoxide, which then decomposes to the non-fluorescent 1,2-dibenzoylbenzene.[1] The decrease in fluorescence intensity over time is directly proportional to the rate of ROS generation.

Applications

-

Photodynamic Therapy (PDT): To quantify the singlet oxygen generation efficiency of photosensitizers.[3]

-

Drug Development: To screen compounds for their potential to induce or inhibit oxidative stress.

-

Materials Science: To characterize the photocatalytic activity of nanomaterials by measuring ROS production.

-

Cellular Biology: To detect intracellular ROS production, although its use in complex biological systems requires caution due to its reactivity with multiple species.[4][5]

Data Presentation

The quantitative data from a typical DPBF fluorescence quenching assay can be summarized as follows:

| Parameter | Value | Solvent | Reference |

| Excitation Wavelength (λex) | 410 - 420 nm | Various | [3] |

| Emission Wavelength (λem) | 450 - 480 nm | Various | |

| Molar Mass | 270.33 g/mol | - | [6] |

| Typical Stock Solution | 10 mM in DMSO | DMSO | [4][7] |

| Typical Working Concentration | 20 - 50 µM | Various | [4] |

| Limit of Detection (for H₂O₂) | 88 µM | - | [2] |

| Limit of Quantitation (for H₂O₂) | 122.8 µM | - | [2] |

Experimental Protocols

Protocol 1: In Vitro (Acellular) DPBF Assay

This protocol is suitable for measuring ROS generation from a photosensitizer or a chemical reaction in a cell-free system.

Materials:

-

This compound (DPBF)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer/solvent

-

Photosensitizer or ROS-generating system

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Preparation of DPBF Stock Solution:

-

Preparation of Working Solution:

-

Dilute the DPBF stock solution in the desired solvent (e.g., PBS, ethanol, DMF) to a final working concentration of 20-50 µM.

-

Note: The final concentration of DMSO should be kept low (typically <1%) to avoid solvent effects.

-

-

Reaction Setup:

-

In a quartz cuvette, add the photosensitizer or ROS-generating system to the DPBF working solution.

-

Include appropriate controls:

-

DPBF solution without the ROS generator (dark control).

-

DPBF solution with the ROS generator but kept in the dark (to check for degradation not induced by light).

-

Solvent blank.

-

-

-

Fluorescence Measurement:

-

Place the cuvette in a fluorometer.

-

Excite the sample at ~410 nm and record the emission spectrum from 430 nm to 600 nm. The peak emission should be around 455-480 nm.[8]

-

To measure ROS generation, record the fluorescence intensity at the emission maximum over time. For photodynamic studies, this is done during light irradiation.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of time.

-

The rate of fluorescence decay is indicative of the rate of ROS production.

-

Protocol 2: Intracellular ROS Detection using DPBF

This protocol provides a general guideline for detecting ROS within cultured cells.

Materials:

-

Cultured cells (adherent or suspension)

-

DPBF

-

DMSO

-

Serum-free cell culture medium or PBS

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation:

-

For adherent cells: Seed cells in an appropriate culture vessel (e.g., plates, chamber slides) and allow them to adhere overnight. Before the assay, discard the culture medium and wash the cells twice with PBS.

-

For suspension cells: Centrifuge the cells at 1000 x g for 3-5 minutes at 4°C, discard the supernatant, and wash twice with PBS.[4][7]

-

-

DPBF Loading:

-

Prepare a 20 µM DPBF working solution by diluting the 10 mM stock solution in serum-free cell culture medium or PBS.[7] The optimal concentration may need to be determined empirically.

-

Add 1 mL of the DPBF working solution to the prepared cells and incubate for 30 minutes at room temperature, protected from light.[4][7]

-

-

Washing:

-

ROS Induction and Detection:

-

Resuspend the cells in serum-free medium or PBS.

-

Induce ROS production using the desired stimulus (e.g., drug treatment, light irradiation for PDT).

-

Detect the change in intracellular fluorescence using a fluorescence microscope or a flow cytometer. The excitation and emission wavelengths should be set appropriately for DPBF. A decrease in fluorescence indicates an increase in intracellular ROS.

-

Mandatory Visualization

Caption: Reaction mechanism of DPBF fluorescence quenching by ROS.

Caption: Workflow for the in vitro DPBF fluorescence quenching assay.

References

- 1. researchgate.net [researchgate.net]

- 2. The development of this compound as a highly selective probe for the detection and quantitative determination of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photophysical Properties of this compound as a Sensitizer and Its Reaction with O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. A new fluorescence method to detect singlet oxygen inside phospholipid model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Diels-Alder Reaction of 1,3-Diphenylisobenzofuran with Unstable Alkynes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,3-diphenylisobenzofuran (DPBF) as a highly efficient trapping agent for unstable alkynes in Diels-Alder reactions. The exceptional reactivity of DPBF allows for the capture and characterization of transient species such as arynes and cycloalkynes, which are pivotal intermediates in modern organic synthesis and drug discovery.

Introduction

This compound (DPBF) is a highly reactive diene renowned for its ability to participate in [4+2] cycloaddition reactions with a wide array of dienophiles.[1] Its utility is particularly pronounced in the trapping of unstable and short-lived alkynes, which cannot be isolated under normal laboratory conditions. The reaction proceeds rapidly and often quantitatively, yielding stable, crystalline adducts that can be readily characterized. This unique reactivity makes DPBF an invaluable tool for confirming the existence of transient intermediates and for the synthesis of complex polycyclic aromatic compounds.[1]

General Reaction Scheme

The general transformation involves the [4+2] cycloaddition of DPBF with an in-situ generated unstable alkyne to form a stable oxa-bridged cycloadduct.

Caption: General Diels-Alder reaction of DPBF with an unstable alkyne.

Applications in Organic Synthesis and Drug Development

The Diels-Alder reaction between DPBF and unstable alkynes provides access to a variety of complex molecular architectures that are of interest in medicinal chemistry and materials science. The resulting polycyclic aromatic frameworks can serve as scaffolds for the development of novel therapeutic agents and functional materials. Furthermore, the high sensitivity and specificity of DPBF allow for its use as a probe to detect and quantify the formation of these reactive intermediates in complex reaction mixtures.

Data Presentation

The following tables summarize the reaction conditions and yields for the Diels-Alder reaction of DPBF with various unstable alkynes.

| Unstable Alkyne | Precursor/Generation Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Benzyne | Benzenediazonium-2-carboxylate | 1,2-Dimethoxyethane (B42094) | Reflux | - | 85 | [1] |

| Benzyne | Phenyl[2-(trimethylsilyl)phenyl]iodonium triflate / TBAF | Dichloromethane (B109758) | 0 to RT | 30 min | - | TCI Practical Example |

| Cyclohexyne | - | - | - | - | - | [1] |

| Cyclopropyne | - | - | RT | - | Quantitative | [1] |

| (2-Iodoethynyl)(phenyl)iodonium triflate | - | Acetonitrile | RT | 30 min - 20 h | 92 - 100 | [2][3] |

Note: Detailed experimental conditions for some reactions are not fully reported in the cited literature.

Experimental Protocols

Protocol 1: Trapping of In-Situ Generated Benzyne with this compound

This protocol is adapted from the general procedure for generating benzyne from benzenediazonium-2-carboxylate and trapping it with a diene.[4][5][6]

Materials:

-

Anthranilic acid

-

Isoamyl nitrite (B80452)

-

This compound (DPBF)

-

1,2-Dimethoxyethane (DME), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous 1,2-dimethoxyethane.

-

To this solution, add anthranilic acid (1.2 equivalents).

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add a solution of isoamyl nitrite (1.5 equivalents) in 1,2-dimethoxyethane dropwise to the refluxing mixture over a period of 30 minutes.

-

Continue refluxing for an additional 2 hours. The disappearance of the characteristic yellow-orange color of DPBF indicates the progress of the reaction.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product, 9,10-diphenyl-9,10-dihydro-9,10-epoxyanthracene, can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or a mixture of dichloromethane and hexane).

Expected Yield: 85%[1]

Spectroscopic Data for 9,10-diphenyl-9,10-dihydro-9,10-epoxyanthracene:

-

¹H NMR (CDCl₃): δ 7.70-7.65 (m, 4H), 7.55-7.45 (m, 10H), 7.32-7.28 (m, 4H).[7]

-

¹³C NMR (CDCl₃): δ 139.1, 137.1, 131.3, 129.8, 128.4, 127.4, 126.9, 125.0.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. On the Reaction of this compound and (2-Iodoethynyl)(phenyl)iodonium Triflate. A Unique Case of Oxygen Transfer from the Diels-Alder Adduct to the Diene † - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. 9,10-Diphenylanthracene synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for Measuring Singlet Oxygen Quantum Yield Using 1,3-Diphenylisobenzofuran (DPBF)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen, is a key cytotoxic agent in photodynamic therapy (PDT), a treatment modality for cancer and other diseases.[1] The efficiency of a photosensitizer (PS) in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ), which is defined as the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer.[2] Accurate determination of ΦΔ is critical for evaluating and screening potential photosensitizing drugs.

This document provides a detailed protocol for measuring ΦΔ using a relative method, which compares the photosensitizer of interest with a well-characterized reference standard. The method employs 1,3-Diphenylisobenzofuran (DPBF) as a chemical trap for singlet oxygen.

Principle of the Assay

The measurement of singlet oxygen quantum yield using DPBF is an indirect method based on chemical quenching. The core principle involves three main components: a photosensitizer (the sample or a reference), a light source for excitation, and DPBF as the singlet oxygen detector.

Upon irradiation at a suitable wavelength, the photosensitizer absorbs light and transitions from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). This excited triplet photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), a triplet state, generating reactive singlet oxygen (¹O₂).[1][2]

DPBF is a highly reactive scavenger for ¹O₂. It undergoes a [4+2] cycloaddition reaction with singlet oxygen to form an unstable endoperoxide, which subsequently decomposes to 1,2-dibenzoylbenzene.[3][4][5] This reaction destroys the chromophore of the DPBF molecule, leading to a decrease in its characteristic absorbance, which is typically monitored around 410-415 nm.[5][6] DPBF itself does not absorb light in the visible region used to excite most photosensitizers, preventing its direct photo-oxidation.[6]

By monitoring the rate of DPBF degradation (i.e., the decrease in its absorbance) in the presence of the sample photosensitizer and comparing it to the rate observed with a reference photosensitizer of known ΦΔ, the quantum yield of the sample can be determined.[7][8]

Signaling Pathway and Reaction Mechanism

The process begins with the photoexcitation of the photosensitizer and culminates in the irreversible trapping of the generated singlet oxygen by DPBF.

References

- 1. mdpi.com [mdpi.com]